molecular formula C15H13ClFNO2 B5142002 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide

2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No.: B5142002
M. Wt: 293.72 g/mol
InChI Key: FCYCNAQYTHMWNJ-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide is a complex organic compound characterized by its chloro, fluoro, and methoxy functional groups attached to a benzamide core

Properties

IUPAC Name

2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-9-6-7-13(20-2)12(8-9)18-15(19)14-10(16)4-3-5-11(14)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYCNAQYTHMWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is the reaction of 2-chloro-6-fluorobenzoyl chloride with 2-methoxy-5-methylaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters (temperature, pressure, and pH) is common to maintain optimal conditions throughout the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: : Substitution reactions at the chloro and fluoro positions can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles like sodium methoxide (NaOCH3) and various halides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 2-chloro-6-fluorobenzoic acid.

  • Reduction: : Formation of 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzylamine.

  • Substitution: : Introduction of different functional groups at the chloro and fluoro positions, leading to a variety of derivatives.

Scientific Research Applications

2-Chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Studied for its pharmacological effects and potential use in drug development.

  • Industry: : Employed in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide is unique due to its specific combination of functional groups and structural features. Similar compounds include:

  • 2-Chloro-6-fluorobenzamide: : Lacks the methoxy and methyl groups.

  • N-(2-methoxy-5-methylphenyl)benzamide: : Lacks the chloro and fluoro substituents.

  • 2-Chloro-6-fluoro-N-(phenyl)benzamide: : Similar structure but with a different substituent on the aniline nitrogen.

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